Methyl 2-(3-bromo-2-oxopyrrolidin-1-yl)thiophene-3-carboxylate Methyl 2-(3-bromo-2-oxopyrrolidin-1-yl)thiophene-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 1375471-71-8
VCID: VC3018732
InChI: InChI=1S/C10H10BrNO3S/c1-15-10(14)6-3-5-16-9(6)12-4-2-7(11)8(12)13/h3,5,7H,2,4H2,1H3
SMILES: COC(=O)C1=C(SC=C1)N2CCC(C2=O)Br
Molecular Formula: C10H10BrNO3S
Molecular Weight: 304.16 g/mol

Methyl 2-(3-bromo-2-oxopyrrolidin-1-yl)thiophene-3-carboxylate

CAS No.: 1375471-71-8

Cat. No.: VC3018732

Molecular Formula: C10H10BrNO3S

Molecular Weight: 304.16 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(3-bromo-2-oxopyrrolidin-1-yl)thiophene-3-carboxylate - 1375471-71-8

Specification

CAS No. 1375471-71-8
Molecular Formula C10H10BrNO3S
Molecular Weight 304.16 g/mol
IUPAC Name methyl 2-(3-bromo-2-oxopyrrolidin-1-yl)thiophene-3-carboxylate
Standard InChI InChI=1S/C10H10BrNO3S/c1-15-10(14)6-3-5-16-9(6)12-4-2-7(11)8(12)13/h3,5,7H,2,4H2,1H3
Standard InChI Key ZIWNELSOOBYSMR-UHFFFAOYSA-N
SMILES COC(=O)C1=C(SC=C1)N2CCC(C2=O)Br
Canonical SMILES COC(=O)C1=C(SC=C1)N2CCC(C2=O)Br

Introduction

Chemical Identity and Structural Characteristics

Methyl 2-(3-bromo-2-oxopyrrolidin-1-yl)thiophene-3-carboxylate, identified by CAS number 1375471-71-8, is a heterocyclic organic compound featuring both thiophene and pyrrolidine rings in its structure. The molecular formula is C₁₀H₁₀BrNO₃S with a calculated molecular weight of 304.16 g/mol . The compound's structure incorporates several key functional groups including a methyl ester, a thiophene ring, and a brominated pyrrolidinone moiety, creating a molecule with diverse reactivity patterns.

Key Identifiers and Structural Information

The compound can be uniquely identified through several chemical descriptors as presented in Table 1:

ParameterValue
CAS Number1375471-71-8
Molecular FormulaC₁₀H₁₀BrNO₃S
Molecular Weight304.16 g/mol
IUPAC Namemethyl 2-(3-bromo-2-oxopyrrolidin-1-yl)thiophene-3-carboxylate
Standard InChIInChI=1S/C10H10BrNO3S/c1-15-10(14)6-3-5-16-9(6)12-4-2-7(11)8(12)13/h3,5,7H,2,4H2,1H3
Standard InChIKeyZIWNELSOOBYSMR-UHFFFAOYSA-N
SMILESCOC(=O)C1=C(SC=C1)N2CCC(C2=O)Br

The structural composition features a 2-oxopyrrolidin-1-yl group substituted at position 2 of the thiophene ring, with a methyl carboxylate group at position 3 of the thiophene ring. The pyrrolidinone ring contains a bromine atom at position 3, which serves as an important reactive site for further synthetic modifications.

Physical and Chemical Properties

Understanding the physical and chemical properties of Methyl 2-(3-bromo-2-oxopyrrolidin-1-yl)thiophene-3-carboxylate is essential for its handling, storage, and application in various research contexts.

Chemical Reactivity

The chemical reactivity of this compound is largely determined by its functional groups:

Synthesis Methodologies

The synthesis of Methyl 2-(3-bromo-2-oxopyrrolidin-1-yl)thiophene-3-carboxylate typically involves multi-step organic reactions. Based on synthetic approaches for related compounds, several potential routes can be outlined.

General Synthetic Route

A plausible synthetic pathway might involve the following key steps:

  • Preparation of an appropriately substituted thiophene-3-carboxylate ester, such as methyl 2-aminothiophene-3-carboxylate or methyl 2-bromothiophene-3-carboxylate as a starting material .

  • Coupling of the thiophene derivative with a suitable pyrrolidinone precursor, possibly via nucleophilic substitution if starting from a 2-bromothiophene derivative.

  • Bromination of the pyrrolidinone ring at the 3-position, potentially using N-bromosuccinimide (NBS) or another selective brominating agent .

The specific conditions and reagents would need to be carefully controlled to achieve regioselectivity and minimize side reactions.

Alternative Synthetic Approaches

Drawing parallels from the synthesis of related heterocyclic compounds, alternative approaches might include:

  • Initial formation of a 3-bromo-2-oxopyrrolidine derivative, followed by coupling with a thiophene carboxylate .

  • Construction of the pyrrolidinone ring after attachment of an appropriate precursor to the thiophene scaffold .

  • Utilization of metal-catalyzed cross-coupling reactions to form the key C-N bond between the thiophene and pyrrolidinone moieties .

When comparing these methods to the synthesis of related compounds such as Ethyl 2-(3-bromo-2-oxopyrrolidin-1-yl)acetate (CAS: 66134-97-2), similar challenges regarding regioselectivity and functional group compatibility would need to be addressed .

Spectroscopic and Analytical Characterization

Comprehensive characterization of Methyl 2-(3-bromo-2-oxopyrrolidin-1-yl)thiophene-3-carboxylate can be achieved through various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton (¹H) NMR spectrum would typically show characteristic signals including:

  • A singlet at approximately 3.8-3.9 ppm corresponding to the methyl ester protons.

  • The thiophene ring protons appearing as doublets in the aromatic region (approximately 7.0-7.6 ppm).

  • Complex multiplets from the pyrrolidinone ring protons in the range of 2.5-4.5 ppm.

  • A distinctive signal for the proton at the C-3 position bearing the bromine atom.

Carbon (¹³C) NMR would reveal approximately 10 distinct carbon environments, including carbonyl carbons from both the ester and pyrrolidinone functionalities at approximately 160-170 ppm .

Infrared (IR) Spectroscopy

Key infrared absorption bands would include:

  • C=O stretching for both the ester and pyrrolidinone carbonyl groups (approximately 1700-1750 cm⁻¹).

  • C-S stretching vibrations from the thiophene ring (approximately 600-700 cm⁻¹).

  • C-Br stretching typically appearing in the 500-600 cm⁻¹ region.

  • C-O stretching from the ester group (approximately 1200-1300 cm⁻¹).

Mass Spectrometry

Mass spectrometric analysis would likely show:

  • A molecular ion peak at m/z 304/306 (with the characteristic isotope pattern for bromine-containing compounds).

  • Fragment ions corresponding to loss of the methyl group (M-15), loss of the methoxy group (M-31), and other characteristic fragmentations of the heterocyclic scaffold.

X-ray Crystallography

Single-crystal X-ray diffraction would provide detailed structural information about bond lengths, angles, and three-dimensional packing arrangements . This technique could reveal important aspects of the molecular conformation, including potential intramolecular hydrogen bonding or other stabilizing interactions.

Applications and Research Significance

Methyl 2-(3-bromo-2-oxopyrrolidin-1-yl)thiophene-3-carboxylate possesses several structural features that make it valuable in various research domains.

Pharmaceutical Research Applications

The compound's heterocyclic nature makes it potentially relevant for pharmaceutical applications:

  • The thiophene ring is a common bioisostere for benzene in medicinal chemistry, potentially offering improved pharmacokinetic properties.

  • Pyrrolidinone-containing compounds are known to exhibit diverse biological activities, including anti-inflammatory, antiviral, and anticonvulsant properties .

  • The bromine substituent provides a handle for further functionalization through cross-coupling reactions, allowing for the generation of diverse chemical libraries for drug discovery screening.

  • The presence of both hydrogen bond acceptors (carbonyl groups) and a moderately lipophilic scaffold suggests potential for favorable drug-like properties .

Material Science Applications

Beyond pharmaceutical applications, the compound may find utility in material science:

  • Thiophene-containing compounds are extensively used in the development of conductive polymers and organic electronics.

  • The bromine functionality allows for polymerization or cross-linking reactions that could lead to novel materials with tailored properties.

  • The ester group provides an option for surface attachment or further derivatization to create functionalized materials.

Challenges and Future Research Directions

Despite its potential utility, several challenges and opportunities exist for future research on Methyl 2-(3-bromo-2-oxopyrrolidin-1-yl)thiophene-3-carboxylate.

Synthetic Challenges

Key challenges in the synthesis and handling of this compound may include:

  • Achieving regioselective bromination of the pyrrolidinone ring.

  • Controlling potential side reactions during coupling of the thiophene and pyrrolidinone moieties.

  • Purification and isolation of the final product with high purity.

  • Potential thermal or light sensitivity due to the presence of the reactive bromine substituent.

Future Research Opportunities

Promising avenues for future investigation include:

  • Detailed mechanistic studies of the compound's reactivity under various conditions.

  • Exploration of the compound's potential as a building block for the synthesis of more complex structures.

  • Investigation of possible biological activities, particularly in areas where thiophene or pyrrolidinone derivatives have shown promise.

  • Development of improved synthetic routes with higher yields and fewer steps.

  • Computational studies to predict properties and guide the design of optimized derivatives.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator